(3E)-1-(4-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-1-(4-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule that features a diverse array of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed under appropriate conditions.
Major Products
Oxidation: Products include oxidized derivatives of the furan and pyrrole rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The nitro and furan groups are particularly of interest for their biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3E)-1-(4-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that
Properties
Molecular Formula |
C28H20N2O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3E)-1-(4-methylphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H20N2O4/c1-19-7-11-23(12-8-19)29-26(20-5-3-2-4-6-20)18-22(28(29)31)17-25-15-16-27(34-25)21-9-13-24(14-10-21)30(32)33/h2-18H,1H3/b22-17+ |
InChI Key |
HHEPFLXRIFTODM-OQKWZONESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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